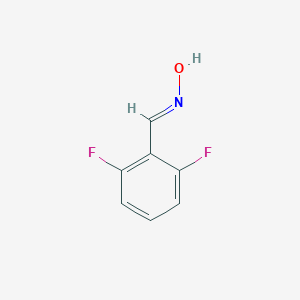

2,6-Difluorobenzaldehyde oxime

Description

BenchChem offers high-quality 2,6-Difluorobenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluorobenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWOZJHFLGQGDU-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Oximes in Modern Chemistry

An In-depth Technical Guide to 2,6-Difluorobenzaldehyde Oxime: Synthesis, Structural Analysis, and Applications

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds provides a powerful tool for modulating molecular properties. The 2,6-difluorobenzyl motif is of particular interest, offering a unique combination of steric and electronic characteristics that can enhance metabolic stability, binding affinity, and membrane permeability. When this moiety is coupled with the versatile oxime functional group, the resultant molecule, 2,6-Difluorobenzaldehyde Oxime, emerges as a pivotal intermediate with significant potential.

This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals, offering a comprehensive exploration of the synthesis, in-depth structural characterization, and practical applications of 2,6-Difluorobenzaldehyde Oxime. The methodologies and analyses presented herein are grounded in established chemical principles, providing a self-validating framework for its reliable preparation and characterization.

Core Molecular Profile and Physicochemical Properties

2,6-Difluorobenzaldehyde oxime is the product of a condensation reaction between 2,6-Difluorobenzaldehyde and hydroxylamine. The presence of two ortho-fluorine atoms imposes significant electronic effects on the aromatic ring and the proximate oxime functional group, influencing its reactivity and geometry.

Caption: Chemical Structure of 2,6-Difluorobenzaldehyde Oxime.

The fundamental properties of the parent aldehyde and the resulting oxime are summarized below.

| Property | Value (2,6-Difluorobenzaldehyde) | Value (2,6-Difluorobenzaldehyde Oxime) |

| CAS Number | 437-81-0[1] | Not broadly listed; substance specific |

| Molecular Formula | C₇H₄F₂O[1][2] | C₇H₅F₂NO |

| Molecular Weight | 142.10 g/mol [1][2] | 157.12 g/mol |

| Physical State | Liquid | Solid (presumed, by analogy) |

| Boiling Point | 85 °C at 26 mmHg | N/A |

| Melting Point | 20 °C | N/A |

| Density | 1.33 g/cm³ | N/A |

Rational Synthesis Protocol

The synthesis of 2,6-Difluorobenzaldehyde oxime is a straightforward nucleophilic addition-elimination reaction. The choice of a mild base is critical to deprotonate the hydroxylamine hydrochloride in situ, forming the more nucleophilic hydroxylamine, without promoting side reactions. Methanol is an excellent solvent as it readily dissolves the reactants and the inorganic byproduct (sodium chloride) can be easily removed.

Caption: Workflow for the Synthesis of 2,6-Difluorobenzaldehyde Oxime.

Step-by-Step Experimental Methodology

This protocol is adapted from the established synthesis of the analogous 2,6-Dichlorobenzaldehyde oxime.[3]

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2,6-Difluorobenzaldehyde in 30 mL of anhydrous methanol.

-

Addition of Reactants: To this solution, add 12 mmol of hydroxylamine hydrochloride, followed by 12 mmol of anhydrous sodium carbonate. The sodium carbonate is added to neutralize the HCl released from the hydroxylamine salt, thereby generating the free hydroxylamine nucleophile.

-

Reaction: Stir the resulting suspension vigorously at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into 100 mL of cold deionized water and stir. The crude product may precipitate. Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to yield pure 2,6-Difluorobenzaldehyde oxime.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 2,6-Difluorobenzaldehyde oxime. Each technique provides a unique and complementary piece of structural information.

Caption: Integrated Analytical Workflow for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis for this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen-fluorine framework.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the imine proton (CH=N), and the hydroxyl proton (N-OH). The aromatic region will likely display a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹⁹F NMR: This is a crucial experiment for confirming the presence and environment of the fluorine atoms. A single resonance is expected, as the two fluorine atoms are chemically equivalent due to free rotation around the C-C bond. This signal will be coupled to the adjacent aromatic proton.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbon attached to the fluorine atoms will show a large one-bond C-F coupling, which is a hallmark of fluorinated aromatic rings.

| Nucleus | Expected Chemical Shift (ppm) | Key Couplings | Rationale |

| ¹H (Aromatic) | ~7.0 - 7.5 | ³J(H,H), ³J(H,F), ⁴J(H,F) | Electron-withdrawing fluorine atoms deshield aromatic protons. |

| ¹H (CH=N) | ~8.2 | The imine proton is typically downfield. | |

| ¹H (N-OH) | Variable (broad) | Subject to hydrogen bonding and exchange. | |

| ¹⁹F | ~ -110 to -130 | ³J(F,H) | Typical range for aryl fluorides. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies.

-

Causality of Signal: The presence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region is a definitive indicator of the O-H stretch of the oxime group.[4] The C=N (imine) stretch is expected around 1620-1680 cm⁻¹, while the strong C-F stretching vibrations will appear in the fingerprint region, typically between 1100-1300 cm⁻¹.[5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | ~3050 | Medium |

| C=N Stretch (Oxime) | 1620 - 1680 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Expected Fragmentation: The molecular ion peak (M⁺) at m/z = 157 should be observable. Common fragmentation pathways would include the loss of hydroxyl (-OH, M-17), and cleavage of the C-C bond between the ring and the oxime function.

-

Derivatization for Enhanced Sensitivity: For quantitative analysis, derivatization of the oxime with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common strategy.[5][6] This creates a derivative with a high electron-capture cross-section, making it exceptionally sensitive for detection by GC-MS using negative ion chemical ionization (NICI), a technique that can be orders of magnitude more sensitive than positive-ion methods.[6][7]

Applications in Drug Development and Organic Synthesis

The 2,6-Difluorobenzaldehyde oxime molecule is not merely a chemical curiosity; it is a valuable building block with direct relevance to applied chemical sciences.

-

Pharmaceutical Intermediate: The 2,6-difluorophenyl group is a known pharmacophore found in various bioactive molecules. The oxime functionality serves as a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures. Dibenzo[b,f]oxepine scaffolds, which can be conceptually derived from such precursors, exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antidepressant properties.[8]

-

Versatility of the Oxime Group: Oximes are recognized as important pharmacophores in their own right and are present in several FDA-approved drugs, notably in the cephalosporin class of antibiotics.[9] They are also crucial in the design of reactivators for acetylcholinesterase inhibited by organophosphate nerve agents.[10][11][12] The oxime can act as a hydrogen bond donor/acceptor and a coordinating ligand, making it a valuable feature for modulating drug-receptor interactions.[13]

-

Synthetic Precursor: Oximes can be readily converted to other functional groups. For instance, dehydration yields nitriles, and reduction can produce primary amines, opening up diverse synthetic pathways.[14]

Safety and Handling

-

Hazards: The precursor aldehyde is classified as a skin and eye irritant and may cause respiratory irritation.[15][16] It is combustible. Similar hazards should be assumed for the oxime derivative.

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent skin and eye contact.[15]

References

-

S. S. S. Raj, H. S. Yathirajan, B. Narayana, B. K. Sarojini, "2,6-Dichlorobenzaldehyde oxime," Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 10, p. o2134, 2008. [Link]

-

W. M. Wiesenthal, A. J. Weiss, S. S. Que Hee, "Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection," Journal of AOAC International, vol. 83, no. 4, pp. 857-869, 2000. [Link]

-

B. J. Bennion, N. A. Be, H. A. Enright, et al., "Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation," RSC Advances, vol. 10, no. 54, pp. 32611-32624, 2020. [Link]

- CN105315142A, "Industrial production method for 2, 6-difluorobenzaldehyde," Google P

-

A. A. Shchekotikhin, V. V. Glushkov, "Oxime Derivatives: A Valid Pharmacophore in Medicinal Chemistry," ResearchGate, 2024. [Link]

-

NIST, "2,6-Difluorobenzaldehyde," NIST WebBook, N.D. [Link]

-

PubChem, "2,6-Difluorobenzamide," National Center for Biotechnology Information, N.D. [Link]

-

M. Maj, P. T. Borowski, K. N. Jarzembska, et al., "Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine," International Journal of Molecular Sciences, vol. 24, no. 15, p. 12066, 2023. [Link]

-

A. M. A. Al-Ajji, "FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile," ResearchGate, 2016. [Link]

-

Supporting Information, "Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes," American Chemical Society, N.D. [Link]

-

R. J. Abraham, M. Edgar, "Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules," Modgraph, N.D. [Link]

-

A. S. T. D. T. D. Black, et al., "Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox," Molecules, vol. 27, no. 19, p. 6608, 2022. [Link]

- US5191126A, "Process for the preparation of difluorobenzaldehydes," Google P

-

A. Sharma, R. Kumar, A. K. Sharma, "FDA-Approved Oximes and Their Significance in Medicinal Chemistry," Semantic Scholar, 2021. [Link]

-

C. A. Valdez, et al., "Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure," OSTI.GOV, 2023. [Link]

-

H. Günzler, H. M. Heise, "12 Examples of IR-Spectra," Wiley, N.D. [Link]

-

Organic Chemistry Portal, "Oxime synthesis by condensation or oxidation," Organic Chemistry Portal, N.D. [Link]

-

V. V. Brahmbhatt, C. J. Albert, F. F. Hsu, D. A. Ford, "Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC-MS Analysis," Lipids, vol. 43, no. 2, pp. 173-179, 2008. [Link]

-

V. V. Brahmbhatt, C. J. Albert, F. F. Hsu, D. A. Ford, "QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS," PMC, 2009. [Link]

-

Wikipedia, "Benzaldehyde oxime," Wikipedia, N.D. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,6-Difluorobenzaldehyde [webbook.nist.gov]

- 3. 2,6-Dichlorobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. osti.gov [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 15. fishersci.fi [fishersci.fi]

- 16. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of Ortho-Fluorine Atoms in the Reactivity of 2,6-Difluorobenzaldehyde Oxime: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive analysis of the role of the two fluorine atoms in modulating the reactivity of 2,6-difluorobenzaldehyde oxime. By examining the electronic and steric effects of these ortho-substituents, we will delve into how they influence the compound's acidity, stability, and participation in key chemical transformations, including the Beckmann rearrangement and nucleophilic aromatic substitution. This document serves as a technical resource, offering field-proven insights and detailed methodologies for professionals engaged in the synthesis and application of fluorinated organic compounds.

Introduction: The Significance of Fluorine in Molecular Design

Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly sought after in drug discovery and material science.[1] Its introduction can significantly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] In the context of benzaldehyde oximes, which are versatile intermediates in organic synthesis and possess a range of biological activities, the presence of fluorine atoms can dramatically alter their chemical behavior.[3][4] This guide focuses specifically on 2,6-difluorobenzaldehyde oxime, a compound where the steric and electronic effects of two ortho-fluorine atoms converge to create a unique reactivity profile.

Synthesis of 2,6-Difluorobenzaldehyde Oxime

The synthesis of 2,6-difluorobenzaldehyde oxime follows the general principle of oximation, which involves the condensation of an aldehyde with hydroxylamine. The starting material, 2,6-difluorobenzaldehyde, can be prepared through various methods, including the halogen-exchange fluorination of 2,6-dichlorobenzaldehyde.[5]

Experimental Protocol: Synthesis of 2,6-Difluorobenzaldehyde Oxime

This protocol is a generalized procedure based on established methods for the synthesis of benzaldehyde oximes.[6]

Materials:

-

2,6-Difluorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol or Methanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,6-difluorobenzaldehyde (1.0 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2-1.5 equivalents) and sodium acetate (1.5-3.0 equivalents) in water.

-

Add the aqueous solution of hydroxylamine hydrochloride and base to the stirred solution of 2,6-difluorobenzaldehyde.

-

The reaction mixture can be stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

-

If no precipitate forms, the reaction mixture is typically extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime.

-

The crude 2,6-difluorobenzaldehyde oxime can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

The Dual Influence of Ortho-Fluorine Atoms: Electronic and Steric Effects

The two fluorine atoms at the ortho positions of the benzaldehyde oxime exert a profound influence on the molecule's properties and reactivity through a combination of electronic and steric effects.

Electronic Effects

Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect (-I effect). In 2,6-difluorobenzaldehyde oxime, this effect has several important consequences:

-

Modulation of Nucleophilicity: The electron-withdrawing fluorine atoms decrease the electron density on the nitrogen atom of the oxime, thereby reducing its nucleophilicity. This can affect the rates of reactions where the nitrogen acts as a nucleophile.

-

Activation of the Aromatic Ring to Nucleophilic Attack: The strong inductive effect of the two fluorine atoms makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr).[8]

Steric Effects

The presence of two substituents in the ortho positions introduces significant steric hindrance around the oxime functionality and the aldehydic carbon. This steric bulk can:

-

Influence Conformational Preferences: The steric clash between the fluorine atoms and the oxime group can force the oxime to adopt a specific conformation, potentially twisting it out of the plane of the aromatic ring. This is supported by the crystal structure of the analogous 2,6-dichlorobenzaldehyde oxime, where the oxime fragment is significantly twisted with respect to the dichlorobenzene ring.[9]

-

Hinder Access of Reagents: The steric bulk of the ortho-fluorine atoms can impede the approach of bulky reagents to the reaction center, potentially slowing down reaction rates or favoring alternative reaction pathways.

Key Reactions and the Role of Fluorine Atoms

The unique electronic and steric environment of 2,6-difluorobenzaldehyde oxime dictates its reactivity in several important organic transformations.

Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions.[10] For aldoximes, this rearrangement typically leads to the formation of a primary amide or, under dehydrating conditions, a nitrile.[10]

General Mechanism:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[10]

-

Rearrangement and Water Elimination: The group anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted step with the elimination of water, forming a nitrilium ion intermediate.

-

Nucleophilic Attack by Water: The nitrilium ion is then attacked by water.

-

Tautomerization: The resulting intermediate tautomerizes to form the final amide product.

Influence of the Ortho-Fluorine Atoms:

The fluorine atoms in 2,6-difluorobenzaldehyde oxime are expected to influence the Beckmann rearrangement in the following ways:

-

Electronic Effect on Migratory Aptitude: The strong electron-withdrawing nature of the difluorinated phenyl ring will decrease its migratory aptitude compared to an unsubstituted phenyl ring. In the case of aldoximes, the migrating group is a hydrogen atom, so this effect is on the stability of the resulting nitrilium ion. The electron-withdrawing fluorines will destabilize the positive charge on the carbon of the nitrilium ion, potentially slowing down the rearrangement step.

-

Steric Effects on Stereochemistry: The stereochemistry of the oxime (E or Z isomer) is crucial for the Beckmann rearrangement, as the migrating group must be anti to the leaving group. The steric bulk of the ortho-fluorine atoms may influence the E/Z isomer ratio during the synthesis of the oxime, thereby affecting the product distribution of the subsequent rearrangement.

A potential outcome of the Beckmann rearrangement of 2,6-difluorobenzaldehyde oxime is the formation of 2,6-difluorobenzamide. Industrial processes for the synthesis of 2,6-difluorobenzamide often start from 2,6-difluorobenzonitrile, which can be hydrolyzed.[1][3] This suggests that the Beckmann rearrangement of the corresponding oxime is a viable route.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 2,6-difluorobenzaldehyde oxime makes it a good candidate for nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms.[8]

General Mechanism:

-

Nucleophilic Attack: A nucleophile attacks the aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.

Reactivity of 2,6-Difluorobenzaldehyde Oxime in SNAr:

-

Activation by Fluorine: The two fluorine atoms strongly activate the ring towards nucleophilic attack.

-

Leaving Group Ability: Fluorine is a good leaving group in SNAr reactions, especially when the ring is highly activated.[8]

-

Directing Effects of the Oxime Group: The oxime group itself can influence the regioselectivity of the substitution, although the primary directing effects will come from the strongly activating fluorine atoms.

Other Reactions

-

Dehydration to Nitrile: Like other aldoximes, 2,6-difluorobenzaldehyde oxime can be dehydrated to form 2,6-difluorobenzonitrile. This reaction is often carried out using a variety of dehydrating agents.

-

Hydrolysis: The oxime can be hydrolyzed back to 2,6-difluorobenzaldehyde under acidic conditions.

Spectroscopic Characterization (Predicted)

| Spectroscopic Data (Predicted) | |

| ¹H NMR | The aldehydic proton (CH=N) is expected to appear as a singlet in the range of 8.0-8.5 ppm. The aromatic protons will show a complex splitting pattern due to coupling with each other and with the fluorine atoms. The oxime proton (-OH) will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent. |

| ¹³C NMR | The carbon of the C=N bond is expected to resonate around 145-155 ppm. The aromatic carbons will show characteristic shifts and C-F coupling constants. |

| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms, with coupling to the aromatic protons. |

| IR Spectroscopy | Characteristic peaks are expected for the O-H stretch (broad, ~3300 cm⁻¹), C=N stretch (~1650 cm⁻¹), and C-F stretches (in the fingerprint region, ~1100-1300 cm⁻¹). |

Conclusion

The two ortho-fluorine atoms in 2,6-difluorobenzaldehyde oxime play a critical and multifaceted role in determining its reactivity. Their strong electron-withdrawing inductive effect increases the acidity of the oxime proton and activates the aromatic ring towards nucleophilic aromatic substitution. Simultaneously, their steric bulk influences the molecule's conformation and can hinder the approach of reagents. A thorough understanding of these dual effects is essential for researchers and scientists looking to utilize this versatile fluorinated building block in the synthesis of novel pharmaceuticals and advanced materials. Further experimental and computational studies on this specific molecule would be invaluable to quantify these effects and unlock its full synthetic potential.

References

-

(2025). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. ResearchGate. [Link]

- (2025). A Comparative Study of 3-Fluoro-4-nitrobenzaldehyde Oxime with Other Substituted Benzaldehyde Oximes. Benchchem.

- (2025). Calculated on 1H and 13C NMR chemical shifts of 2,4-difluorobenzaldehyde isonicotinoylhydrazone and 2,3-dichlorobenzaldehyde isonicotinoylhydrazone with GIAO, IGAIM, and CSGT models.

- (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

-

(2008). 2,6-Dichlorobenzaldehyde oxime. PMC. [Link]

-

(2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

(2022). Beckmann Rearrangement. Master Organic Chemistry. [Link]

- (2014).

- (2025). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes.

- (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. DergiPark.

-

(1987). Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution. PubMed. [Link]

-

(2022). Beckmann Rearrangement. Chemistry LibreTexts. [Link]

- (2015). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. NIH.

-

(2021). A computational study of the vibronic effects on the electronic spectra and the photophysics of aza[10]helicene. RSC Publishing. [Link]

- Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)

- CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.

- (2025). Comparative reprotoxicity of three oximes.

-

Process for the preparation of difluorobenzamide. European Patent Office. [Link]

- (2025). A computational study and valence bond approach to the intramolecular electrophilic aromatic substitution mechanism of ortho-allyl-N-benzylanilines.

- (2016). Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical A.

- The Beckmann Rearrangement. Denmark Group.

- CN101462980B - Industrial production method of 2,6-difluorobenzamide.

- (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. IRIS.

-

DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Publishing. [Link]

- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.

- (2022). Reactivity of oximes for diverse methodologies and synthetic applications.

-

4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078. PubChem. [Link]

-

(2020). Beckmann Rearrangement. YouTube. [Link]

- (2022). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. NIH.

Sources

- 1. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 2. (E)-2-Fluorobenzaldehyde Oxime|RUO [benchchem.com]

- 3. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]

- 4. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,6-Dichlorobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Beckmann Rearrangement [organic-chemistry.org]

electrophilicity of the imino carbon in 2,6-Difluorobenzaldehyde oxime

An In-Depth Technical Guide to the Electrophilicity of the Imino Carbon in 2,6-Difluorobenzaldehyde Oxime

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the imino carbon in 2,6-Difluorobenzaldehyde oxime. The strategic placement of two fluorine atoms on the aromatic ring profoundly influences the electronic properties and reactivity of the oxime moiety. This document will explore the synthesis of the target molecule, the fundamental electronic effects governing its electrophilicity, and its subsequent reactivity in key organic transformations. Detailed experimental protocols, computational insights, and mechanistic diagrams are provided to offer a robust resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Oxime Functional Group in Modern Synthesis

Oximes (R'R''C=NOH) are a versatile class of organic compounds, serving as crucial intermediates in a wide array of chemical transformations.[1] Formed by the condensation of an aldehyde or ketone with hydroxylamine, the oxime functional group possesses a unique electronic structure with dual nucleophilic sites at the nitrogen and oxygen, and an ambiphilic carbon atom.[2][3] This inherent reactivity allows oximes to participate in diverse reactions, including rearrangements, reductions, and cycloadditions, making them valuable precursors for synthesizing nitrogen-containing heterocycles, amines, and amides.[2]

The subject of this guide, 2,6-Difluorobenzaldehyde oxime, presents a particularly interesting case study. The introduction of two highly electronegative fluorine atoms at the ortho positions of the benzaldehyde ring is anticipated to dramatically modulate the electronic environment of the imino carbon (C=N), significantly enhancing its electrophilic nature. Understanding and harnessing this enhanced electrophilicity is key to unlocking novel synthetic pathways and designing complex molecular architectures.

Synthesis of 2,6-Difluorobenzaldehyde Oxime

The synthesis of aldoximes is a fundamental and generally high-yielding transformation in organic chemistry. The procedure involves the condensation reaction between an aldehyde and hydroxylamine, typically using hydroxylamine hydrochloride and a mild base to liberate the free hydroxylamine in situ.

Experimental Protocol: Synthesis of 2,6-Difluorobenzaldehyde Oxime

This protocol is a standard procedure adapted for the specific substrate.

Materials:

-

2,6-Difluorobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq)

-

Sodium acetate (CH₃COONa) (2.0 eq)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Difluorobenzaldehyde (1.0 eq) in methanol.

-

Add hydroxylamine hydrochloride (2.0 eq) to the solution, followed by sodium acetate (2.0 eq) and water.

-

Stir the resulting solution vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with saturated salt water (3 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to afford pure 2,6-Difluorobenzaldehyde oxime.[4]

Caption: Synthesis workflow for 2,6-Difluorobenzaldehyde oxime.

The Decisive Role of Fluorine in Enhancing Electrophilicity

The is significantly amplified by the powerful electronic effects of the ortho-fluorine substituents.

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect.[5] In this molecule, two fluorine atoms flank the aldehyde-derived functional group. They pull electron density from the aromatic ring through the sigma bonds. This electron withdrawal is transmitted to the imino carbon, creating a more pronounced partial positive charge (δ+) and thus increasing its susceptibility to attack by nucleophiles.[6]

-

Mesomeric Effect (+M): While fluorine possesses lone pairs that can be donated into the aromatic pi-system (a +M effect), this resonance donation is relatively weak for halogens and is significantly outweighed by the dominant inductive effect.[5][6]

The net result is a substantial polarization of the C=N bond, rendering the imino carbon a potent electrophilic center.

Caption: Influence of fluorine on imino carbon electrophilicity.

Reactivity and Synthetic Utility

The heightened makes it a highly reactive substrate for several important organic reactions.

The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into amides under acidic conditions.[7][8] The reaction is initiated by the protonation or activation of the oxime's hydroxyl group, transforming it into a good leaving group (e.g., H₂O).[9][10] This activation step further increases the electron deficiency at the nitrogen atom. A concerted 1,2-shift of the group anti-periplanar to the leaving group from carbon to nitrogen follows, leading to a nitrilium ion intermediate.[7][10] This highly electrophilic intermediate is then attacked by water to yield the corresponding amide after tautomerization. For 2,6-Difluorobenzaldehyde oxime, the rearrangement would yield 2,6-Difluoro-N-formylbenzamide.

Caption: Mechanism of the Beckmann Rearrangement.

Cycloaddition Reactions

Oximes are excellent precursors for nitrile oxides, which are valuable 1,3-dipoles for [3+2] cycloaddition reactions.[11] The oxidation of an aldoxime, often with reagents like hypervalent iodine compounds, generates the highly reactive nitrile oxide intermediate in situ.[12] This species can then react with a dipolarophile (e.g., an alkene or alkyne) to construct five-membered heterocyclic rings such as isoxazolines or isoxazoles. The electron-withdrawing nature of the 2,6-difluorophenyl group can influence the stability and reactivity of the nitrile oxide intermediate, potentially affecting the regioselectivity and rate of the cycloaddition.

Nucleophilic Addition Reactions

The electron-deficient imino carbon is a prime target for a wide range of nucleophiles. This reactivity can be exploited to form new carbon-carbon or carbon-heteroatom bonds, providing access to functionalized amine derivatives after a subsequent reduction step. The enhanced electrophilicity of 2,6-Difluorobenzaldehyde oxime suggests it would react readily with organometallic reagents, enolates, and other soft nucleophiles.

Characterization and Analysis

A combination of spectroscopic and computational methods is essential for fully characterizing the structure and electronic properties of 2,6-Difluorobenzaldehyde oxime.

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics based on data from analogous structures.[4][13]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm, showing characteristic coupling to fluorine. A singlet for the imine proton (CH=N) around 8.1-8.3 ppm. A broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | Imino carbon signal around 150 ppm. Aromatic carbons showing C-F coupling; carbons bearing fluorine will show large one-bond coupling constants. |

| ¹⁹F NMR | A singlet or multiplet in the typical range for aryl fluorides, confirming the presence of the fluorine substituents. |

| IR Spectroscopy | A characteristic C=N stretching vibration around 1650-1680 cm⁻¹. A broad O-H stretching band around 3100-3400 cm⁻¹. C-F stretching bands in the fingerprint region. |

Computational Analysis

While experimental data provides tangible proof of structure, computational chemistry offers profound insights into the underlying electronic landscape that governs reactivity.

-

Electrostatic Potential (ESP) Mapping: DFT calculations can generate ESP maps, which visualize the charge distribution on the molecular surface. For 2,6-Difluorobenzaldehyde oxime, the ESP map is predicted to show a significant region of positive potential (colored blue) localized on and around the imino carbon, visually confirming its high electrophilicity. Recent studies have highlighted that electrostatic interactions, rather than orbital interactions, can be the dominant factor in defining the electrophilicity of carbonyl and iminyl compounds.[14][15]

-

Frontier Molecular Orbital (FMO) Analysis: FMO theory helps predict reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) of the oxime is expected to have a large coefficient on the imino carbon. A low-energy LUMO, stabilized by the electron-withdrawing fluorine atoms, would indicate a favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of a potential nucleophile, facilitating a rapid reaction.

Conclusion

The presence of two ortho-fluorine substituents on the aromatic ring of 2,6-Difluorobenzaldehyde oxime exerts a powerful, inductive-driven electron-withdrawing effect. This effect significantly enhances the electrophilicity of the imino carbon, making it a highly reactive center for nucleophilic attack and a versatile substrate for synthetically important transformations like the Beckmann rearrangement and cycloaddition reactions. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the unique chemical properties of this and related fluorinated oximes in the fields of medicinal chemistry, materials science, and synthetic methodology development.

References

- Reactivity of oximes for diverse methodologies and synthetic applic

- Metal-Involving Synthesis and Reactions of Oximes.

- Nucleophilicity of Oximes Based upon Addition to a Nitrilium closo-Decaborate Cluster.

- Oxime Definition - Organic Chemistry Key Term. Fiveable.

- O-nucleophilic features of amidoximes in acyl group transfer reactions.

- Beckmann rearrangement. Wikipedia.

- Beckmann Rearrangement. Master Organic Chemistry.

- Beckmann Rearrangement. Alfa Chemistry.

- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Inform

- Beckmann Rearrangement. Organic Chemistry Portal.

- 2,6-Difluorobenzaldehyde oxime. Benchchem.

- Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)

- 2,6-Difluorobenzaldehyde 98 437-81-0. Sigma-Aldrich.

- The Beckmann Rearrangement. Denmark Group.

- Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. PrepChem.com.

- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. [Source not provided].

- Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing).

- Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. RSC Publishing.

- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central.

- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- Cycloaddition reactions for antiviral compounds. PubMed Central.

- Oxidation of oximes with hypervalent iodine reagents: opportunities, development, and applications.

- What defines electrophilicity in carbonyl compounds. Radboud Repository.

- What defines electrophilicity in carbonyl compounds.

Sources

- 1. 2,6-Difluorobenzaldehyde oxime | 1609936-05-1 | Benchchem [benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. fiveable.me [fiveable.me]

- 4. rsc.org [rsc.org]

- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. Beckmann Rearrangement [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. rsc.org [rsc.org]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. researchgate.net [researchgate.net]

nucleophilicity of nitrogen and oxygen in 2,6-Difluorobenzaldehyde oxime

An In-Depth Technical Guide to the Nucleophilicity of Nitrogen and Oxygen in 2,6-Difluorobenzaldehyde Oxime

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic characteristics of the nitrogen and oxygen atoms within 2,6-difluorobenzaldehyde oxime. As an ambident nucleophile, the oxime moiety presents two potential sites for reaction, a selectivity that is critical in synthetic chemistry, particularly in the realm of drug development. This document dissects the intricate interplay of electronic and steric factors governed by the 2,6-difluorophenyl group and their profound impact on reactivity. We synthesize insights from foundational chemical principles, Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis. Furthermore, we provide robust, field-proven experimental and computational protocols to quantitatively and qualitatively assess this reactivity, empowering researchers to predict and control reaction outcomes.

Introduction: The Duality of the Oxime Nucleophile

Oximes (R'R''C=NOH) are a versatile class of organic compounds, valued for their role as synthetic intermediates, protecting groups, and structural motifs in biologically active molecules.[1][2] A key feature of their chemistry is the presence of two nucleophilic centers: the nitrogen atom and the oxygen atom. This "ambident" nature means that under various reaction conditions, either atom can act as the primary electron-pair donor.

Generally, when comparing atoms within the same row of the periodic table, nucleophilicity increases with decreasing electronegativity.[3][4] Consequently, the nitrogen atom in a typical oxime is considered a more potent nucleophile than the oxygen atom.[5][6] However, this intrinsic preference can be significantly modulated by several factors, including:

-

Electronic Effects: The nature of the substituents on the carbon atom.

-

Steric Hindrance: The accessibility of the lone pairs on nitrogen and oxygen.

-

Solvent Effects: The ability of the solvent to solvate the nucleophile and stabilize transition states.[3]

-

The Electrophile: The hardness or softness of the reacting electrophile, as described by the Hard and Soft Acids and Bases (HSAB) principle.

This guide focuses on a specific, and synthetically relevant, case: 2,6-difluorobenzaldehyde oxime. The presence of two ortho-fluorine atoms introduces strong electronic and potential steric effects that dramatically influence the nucleophilic behavior of the oxime group. Understanding this influence is paramount for chemists aiming to leverage this molecule in complex synthetic pathways.

The 2,6-Difluorobenzaldehyde Scaffold: A Strong Modulator of Reactivity

The 2,6-difluorobenzaldehyde scaffold is a common building block in medicinal chemistry.[7][8][9] The two fluorine atoms at the ortho positions exert a powerful influence on the molecule's electronic properties.

2.1. Inductive Electron Withdrawal (-I Effect) Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect. This effect polarizes the sigma bonds, pulling electron density away from the benzene ring and, consequently, from the attached oxime functional group. This systematic electron depletion reduces the electron density on both the nitrogen and oxygen atoms, thereby diminishing the overall nucleophilicity of the molecule compared to unsubstituted benzaldehyde oxime.[10]

The logical relationship of these electronic effects can be visualized as a cascade.

Caption: Inductive electron withdrawal by ortho-fluorines deactivates the oxime.

Theoretical Framework for Nucleophilicity Assessment

To move beyond qualitative reasoning, we can employ computational chemistry to predict the relative nucleophilicity of the N and O atoms.

3.1. Frontier Molecular Orbital (FMO) Theory FMO theory posits that chemical reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.[11][12] For a nucleophile, a higher HOMO energy indicates that its outermost electrons are less tightly held and more readily donated.[13][14]

A computational analysis of 2,6-difluorobenzaldehyde oxime would focus on two key aspects of the HOMO:

-

Energy Level: A higher energy correlates with greater reactivity.

-

Localization: The atom(s) on which the HOMO is predominantly located are the most likely sites of nucleophilic attack.[11] In an oxime, the HOMO typically arises from the p-type lone pair orbitals of the nitrogen and oxygen atoms. The analysis would reveal which atom contributes more to this frontier orbital.

3.2. Natural Bond Orbital (NBO) Analysis NBO analysis provides a chemically intuitive picture of electron density distribution by transforming the canonical molecular orbitals into localized orbitals corresponding to Lewis structures (bonds and lone pairs).[15][16] This method allows for the direct examination of the lone pair orbitals on nitrogen and oxygen. Key parameters from an NBO analysis include:

-

Occupancy: Should be close to 2.0 for a lone pair.

-

Orbital Energy: The energy of the lone pair orbital. The higher (less negative) the energy, the more available the electrons are for donation, indicating higher nucleophilicity.

By comparing the NBO-calculated energies of the nitrogen lone pair (LP(N)) and the oxygen lone pairs (LP(O)), a direct theoretical comparison of their intrinsic nucleophilicity can be made.

Experimental Determination of N- vs. O-Selectivity

Theoretical predictions must be validated by empirical evidence. A competitive alkylation experiment is a classic and effective method to determine the kinetic site of reactivity for an ambident nucleophile.[17][18] The ratio of N-alkylated to O-alkylated products provides a direct measure of the relative nucleophilicity of the two atoms toward the chosen electrophile.

4.1. Protocol: Competitive Alkylation with Methyl Iodide

This protocol describes a self-validating system to probe the N- vs. O-nucleophilicity of 2,6-difluorobenzaldehyde oxime. Methyl iodide is chosen as a classic "soft" electrophile, which, according to HSAB theory, is expected to preferentially react with the softer nitrogen center.

Step-by-Step Methodology:

-

Synthesis of Starting Material:

-

Synthesize 2,6-difluorobenzaldehyde oxime by reacting 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base like sodium acetate or sodium carbonate in an alcoholic solvent.[19][20]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Purify the product by recrystallization and confirm its structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

-

-

Alkylation Reaction:

-

Dissolve 1.0 equivalent of 2,6-difluorobenzaldehyde oxime in a suitable aprotic solvent (e.g., DMF or acetonitrile) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Add 1.1 equivalents of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) and stir for 30 minutes at 0 °C to form the oximate anion.

-

Slowly add 1.05 equivalents of methyl iodide (CH₃I) via syringe.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.

-

-

Workup and Isolation:

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product mixture using column chromatography on silica gel to separate the unreacted starting material, the N-methylated product, and the O-methylated product.

-

-

Product Characterization and Quantification:

-

Acquire ¹H NMR spectra for the isolated products. The N-CH₃ and O-CH₃ signals will have distinct chemical shifts.

-

Utilize 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), to unambiguously confirm connectivity. An HMBC correlation from the methyl protons to the oxime carbon would confirm O-alkylation, while a correlation to the nitrogen (if observable via ¹⁵N NMR) or its influence on adjacent carbons would suggest N-alkylation. A ROESY or NOESY experiment showing through-space correlation between the methyl protons and the imine proton can also help distinguish isomers.[17][21]

-

Determine the isolated yields of each product to calculate the N/O alkylation ratio.

-

4.2. Hypothetical Data Presentation

The results of such an experiment can be summarized for clarity.

| Entry | Electrophile | Base | Solvent | N/O Ratio (Hypothetical) |

| 1 | CH₃I (Soft) | NaH | DMF | 90:10 |

| 2 | (CH₃)₂SO₄ (Harder) | K₂CO₃ | Acetone | 75:25 |

This table illustrates how the choice of electrophile can influence the reaction's selectivity, a key insight for synthetic planning.[18]

Computational Workflow and Visualization

A robust computational workflow can provide predictive insights before undertaking laboratory work.

Caption: A typical DFT workflow for analyzing molecular properties.

5.1. Protocol: DFT and NBO Analysis

-

Structure Preparation: Build the 3D structure of 2,6-difluorobenzaldehyde oxime using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a Density Functional Theory (DFT) method, such as B3LYP, with a suitable basis set like 6-311+G(d,p) to accurately model the electronic structure.[22][23]

-

Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory to ensure the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Orbital and Population Analysis:

-

From the optimized structure, generate the frontier molecular orbitals and visualize the HOMO to determine the primary location of electron density.

-

Perform a Natural Bond Orbital (NBO) analysis to obtain the energies and occupancies of the lone pairs on the nitrogen and oxygen atoms.

-

-

Data Interpretation: Compare the orbital energies of the N and O lone pairs. The lone pair with the higher (less negative) energy is predicted to be the more nucleophilic site.

Implications for Drug Development and Conclusion

The question of N vs. O nucleophilicity in 2,6-difluorobenzaldehyde oxime is not merely academic. The precise control of chemical reactions is the bedrock of pharmaceutical development. An N-alkylated oxime and an O-alkylated oxime are distinct chemical entities (isomers) with different:

-

Pharmacological Profiles: One isomer may bind to a biological target while the other is inactive or binds to an off-target, causing side effects.

-

Physicochemical Properties: Affecting solubility, membrane permeability (ADME), and metabolic stability.

-

Intellectual Property: The patentability of a new chemical entity relies on its unique, well-defined structure.

In 2,6-difluorobenzaldehyde oxime, the intrinsic nucleophilic preference of nitrogen over oxygen is preserved but significantly attenuated for both atoms due to the potent inductive electron withdrawal of the two ortho-fluorine substituents. Theoretical analysis via FMO and NBO methods consistently predicts that the nitrogen's lone pair remains at a higher energy level than oxygen's, marking it as the kinetically favored nucleophilic center. Experimental validation through competitive alkylation reactions, particularly with soft electrophiles, is expected to yield the N-substituted product as the major isomer. However, the diminished reactivity of the system means that harsher conditions or harder electrophiles could alter this selectivity. This in-depth understanding enables drug development professionals to design more efficient and predictable synthetic routes, ultimately accelerating the discovery of new medicines.

References

- Natural Bonding Orbital Analysis — Oxime-Biocatalysis 0.1 documentation. (n.d.).

- A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. (2012). Chem. Asian J.

-

Ol'evskii, A. O., et al. (2016). Nucleophilicity of Oximes Based upon Addition to a Nitrilium closo-Decaborate Cluster. Organometallics. Available at: [Link]

- Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.

- Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives. (2022). Biointerface Research in Applied Chemistry.

- Frontier Orbital Theory in Organic Reactivity. (n.d.). UC Santa Barbara.

-

LFT and Frontier Molecular Orbital Theory. (2020). Chemistry LibreTexts. Available at: [Link]

-

A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. (2012). ResearchGate. Available at: [Link]

-

Rozeboom, M. D., et al. (1982). Frontier molecular orbital theory of substitutent effects on regioselectivities of nucleophilic additions and cycloadditions to benzoquinones and naphthoquinones. The Journal of Organic Chemistry. Available at: [Link]

-

Prokop'eva, T. M., et al. (2012). O-nucleophilic features of amidoximes in acyl group transfer reactions. ResearchGate. Available at: [Link]

-

A DFT-based mechanistic study on the formation of oximes. (2018). ResearchGate. Available at: [Link]

-

de Lijser, H. J. P., et al. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. PubMed. Available at: [Link]

-

Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2022). MDPI. Available at: [Link]

-

N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed. Available at: [Link]

-

Factors that contribute to nucleophilicity. (n.d.). Labster. Available at: [Link]

-

Is nitrogen more nucleophilic than oxygen? (2023). Filo. Available at: [Link]

-

experiment for oximation of benzaldehyde with NH₂OH·HCl/nano Fe₃O₄... (n.d.). ResearchGate. Available at: [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Preferred path for the nucleophilic attack of the oxime nitrogen. (2019). ResearchGate. Available at: [Link]

-

Crystallographic and Computational Analysis of Oxyma B Cocrystals with Nitrogen-Containing Coformers... (2021). PMC. Available at: [Link]

-

2,6-Difluorobenzaldehyde, 98%. (n.d.). SLS. Available at: [Link]

-

Natural bond orbital. (n.d.). Wikipedia. Available at: [Link]

-

What Makes A Good Nucleophile? (2012). Master Organic Chemistry. Available at: [Link]

-

Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate. Available at: [Link]

-

Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Available at: [Link]

-

Experimental and Computational Investigation of the Oxime Bond Stereochemistry... (2018). PMC - NIH. Available at: [Link]

-

Benzaldehyde oxime. (n.d.). Wikipedia. Available at: [Link]

-

A simple and straightforward method for determination of oxime group configuration... (2013). ResearchGate. Available at: [Link]

-

Reactivity of oximes for diverse methodologies and synthetic applications. (2023). Royal Society of Chemistry. Available at: [Link]

-

Metal-Involving Synthesis and Reactions of Oximes. (2016). ACS Publications. Available at: [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (2011). PubMed Central. Available at: [Link]

-

2,6-Dichlorobenzaldehyde oxime. (2008). PMC - NIH. Available at: [Link]

-

Electronic effects – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

Sources

- 1. 2,6-Difluorobenzaldehyde oxime | 1609936-05-1 | Benchchem [benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. theory.labster.com [theory.labster.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rzepa.net [rzepa.net]

- 6. Is nitrogen more nucleophilic than oxygen? | Filo [askfilo.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. chemimpex.com [chemimpex.com]

- 9. 2,6-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.pku.edu.cn [chem.pku.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. Natural Bonding Orbital Analysis — Oxime-Biocatalysis 0.1 documentation [enzyme-reaction-dynamics-tutorial.readthedocs.io]

- 16. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 17. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 20. 2,6-Dichlorobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. researchgate.net [researchgate.net]

The Strategic Utility of 2,6-Difluorobenzaldehyde Oxime in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought after. Among these, 2,6-difluorobenzaldehyde oxime emerges as a precursor of significant interest. Its inherent reactivity, stemming from the oxime functionality, coupled with the electronic influence of the difluorinated phenyl ring, opens a vast landscape of synthetic possibilities. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of 2,6-difluorobenzaldehyde oxime, offering researchers and development professionals a comprehensive resource to leverage its full potential.

While oximes, in general, are well-established as versatile intermediates in organic chemistry, the specific substitution pattern of 2,6-difluorobenzaldehyde oxime presents both unique challenges and opportunities. The electron-withdrawing nature of the two fluorine atoms at the ortho positions significantly influences the reactivity of the aromatic ring and the oxime moiety. This guide will delve into the practical aspects of handling and reacting this compound, providing detailed protocols and mechanistic insights to empower chemists in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

| Property | 2,6-Difluorobenzaldehyde | 2,6-Difluorobenzaldehyde Oxime (Predicted) |

| Molecular Formula | C₇H₄F₂O | C₇H₅F₂NO |

| Molecular Weight | 142.10 g/mol | 157.12 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid[1] | Expected to be a white to off-white crystalline solid, similar to its dichloro-analogue which is a white crystalline powder[2]. |

| Melting Point | 15-17 °C[1] | Expected to be significantly higher than the aldehyde, likely in the range of 100-150 °C, by analogy to 2,6-dichlorobenzaldehyde oxime (m.p. 147 °C)[2]. |

| Boiling Point | 82-84 °C at 15 mmHg[1] | Expected to have a higher boiling point than the aldehyde due to increased molecular weight and hydrogen bonding capability. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane). | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, and moderately soluble in less polar solvents like dichloromethane and ethyl acetate. |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the oxime proton (-NOH) in the downfield region (typically δ 8-12 ppm), which is often broad and exchangeable with D₂O. The aromatic protons will appear as a complex multiplet due to fluorine coupling. The aldehydic proton of the starting material (around δ 10 ppm) will be absent.

-

¹³C NMR: The carbon spectrum will show the iminyl carbon (C=NOH) in the region of δ 145-155 ppm. The aromatic carbons will exhibit characteristic C-F couplings.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), the C=N stretch (~1650 cm⁻¹), and C-F stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 157, along with characteristic fragmentation patterns.

Synthesis of 2,6-Difluorobenzaldehyde Oxime: A Practical Guide

The synthesis of aldoximes is a well-established transformation in organic chemistry, typically involving the condensation of an aldehyde with hydroxylamine or its hydrochloride salt.[3] While a specific, detailed protocol for 2,6-difluorobenzaldehyde oxime is not widely published, a reliable procedure can be adapted from the synthesis of the structurally similar 2,6-dichlorobenzaldehyde oxime.[2] The following protocol provides a robust and reproducible method for the preparation of 2,6-difluorobenzaldehyde oxime.

Experimental Protocol: Synthesis of 2,6-Difluorobenzaldehyde Oxime

Materials:

-

2,6-Difluorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Sodium acetate (CH₃COONa)

-

Methanol or Ethanol

-

Dichloromethane (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde (1.0 equivalent) in anhydrous methanol (or ethanol) to a concentration of approximately 0.5 M.

-

To this solution, add hydroxylamine hydrochloride (1.2-1.5 equivalents) and sodium carbonate (or sodium acetate, 1.2-1.5 equivalents). The base is added to neutralize the HCl released from the hydroxylamine salt.

-

Stir the resulting mixture at room temperature for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2,6-difluorobenzaldehyde oxime.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as dichloromethane/hexane, to afford the pure oxime as a crystalline solid.[2]

Causality Behind Experimental Choices:

-

Choice of Solvent: Methanol or ethanol are excellent solvents for both the aldehyde and the hydroxylamine salt, facilitating a homogeneous reaction mixture.

-

Use of a Base: The reaction of an aldehyde with hydroxylamine hydrochloride liberates HCl. A base such as sodium carbonate or sodium acetate is crucial to neutralize the acid, which would otherwise protonate the hydroxylamine, rendering it non-nucleophilic and halting the reaction.

-

Stoichiometry: A slight excess of hydroxylamine hydrochloride and the base is used to ensure complete conversion of the starting aldehyde.

-

Room Temperature Reaction: The oximation reaction is generally facile and proceeds efficiently at room temperature, avoiding the need for heating which could lead to side reactions.

Applications in Organic Synthesis: A Gateway to Complex Molecules

The synthetic utility of 2,6-difluorobenzaldehyde oxime lies in its ability to serve as a versatile precursor for a variety of important chemical transformations. The oxime functionality can be readily converted into other nitrogen-containing groups, and the difluorinated aromatic ring provides a valuable motif for bioactive molecules.

Beckmann Rearrangement: Access to 2,6-Difluorobenzamide

The Beckmann rearrangement is a classic and powerful reaction for the conversion of oximes to amides.[4] In the case of aldoximes, this rearrangement typically leads to the corresponding primary amide. For 2,6-difluorobenzaldehyde oxime, this transformation provides a direct route to 2,6-difluorobenzamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, including benzoylurea insecticides.[1]

The reaction is typically catalyzed by a strong acid or a dehydrating agent, which promotes the rearrangement by converting the hydroxyl group of the oxime into a good leaving group.

Mechanistic Insight: The accepted mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom. Subsequent tautomerization of the resulting nitrilium ion intermediate yields the stable amide product. The stereochemistry of the starting oxime is therefore crucial in determining the structure of the rearranged product, although for aldoximes, this leads to a single primary amide.

1,3-Dipolar Cycloaddition Reactions: Synthesis of Heterocycles

Aldoximes can be readily converted into nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings like isoxazolines and isoxazoles. This methodology is a powerful tool for the synthesis of a wide range of biologically active compounds.

The in situ generation of the nitrile oxide from 2,6-difluorobenzaldehyde oxime can be achieved using various oxidizing agents, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).

Application in Agrochemical Synthesis: A notable example of this chemistry is its application in the synthesis of oxathiapiprolin, a fungicide. While not directly using the oxime, a key step involves a 1,3-dipolar cycloaddition of an oxime with a styrene derivative, showcasing the relevance of this reaction type in the agrochemical industry. The use of 2,6-difluorobenzaldehyde oxime in similar cycloadditions would lead to the incorporation of the desirable 2,6-difluorophenyl moiety into the heterocyclic core of potential new agrochemicals.

Conclusion: A Precursor with Untapped Potential

2,6-Difluorobenzaldehyde oxime stands as a valuable and versatile precursor in organic synthesis. Its straightforward preparation from the commercially available aldehyde, combined with the diverse reactivity of the oxime functionality, provides a powerful platform for the synthesis of a wide array of complex molecules. From the direct conversion to the important 2,6-difluorobenzamide via the Beckmann rearrangement to the construction of novel heterocyclic systems through 1,3-dipolar cycloaddition reactions, the synthetic potential of this fluorinated building block is substantial.

As the demand for novel, fluorine-containing pharmaceuticals and agrochemicals continues to grow, the strategic use of precursors like 2,6-difluorobenzaldehyde oxime will undoubtedly play a crucial role in advancing these fields. This technical guide serves as a foundational resource for researchers and scientists, providing the necessary knowledge and practical protocols to effectively harness the synthetic power of this important intermediate. Further exploration into the reactivity and applications of 2,6-difluorobenzaldehyde oxime is encouraged, as it holds the promise of unlocking new avenues for the discovery and development of innovative chemical entities.

References

-

Wiesenthal, K., et al. (2000). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Journal of AOAC International, 83(4), 859-69. [Link]

-

Fun, H. K., et al. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2134. [Link]

-

Wikipedia. (2023). Benzaldehyde oxime. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

- Google Patents. (2016). Industrial production method for 2, 6-difluorobenzaldehyde. CN105315142A.

-

Chem-Impex International Inc. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, p-fluoro-, oxime. Retrieved from [Link]

-

Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

- Google Patents. (1995). Process for the preparation of difluorobenzaldehydes. US5191126A.

-

Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]

-

Li, C., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 47(3), 135-151. [Link]

Sources

discovery and history of fluorinated aromatic oximes

An In-depth Technical Guide to the Discovery and History of Fluorinated Aromatic Oximes

Authored by Gemini, Senior Application Scientist

Foreword

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Its unique electronic properties can profoundly alter the physicochemical and biological characteristics of a parent compound, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Separately, the oxime functional group has a long and storied history in chemistry, serving as a critical intermediate and a pharmacologically significant motif in its own right, notably as antidotes for organophosphate poisoning.[3]

This guide delves into the convergence of these two chemical realms: the . We will journey from the foundational principles of organofluorine chemistry to the sophisticated synthetic strategies developed to create these valuable compounds. This document is designed for researchers, scientists, and drug development professionals, offering not just a historical account but a practical, in-depth technical resource grounded in field-proven insights. We will explore the causality behind experimental choices, provide validated protocols, and illustrate the logical progression of this fascinating area of chemistry.

Chapter 1: The Genesis of a Field - Foundational Discoveries

The story of fluorinated aromatic oximes begins not with their synthesis, but with the independent development of two major fields of chemistry.

The Taming of Fluorine

The field of organofluorine chemistry owes its existence to the pioneering and perilous work of French chemist Henri Moissan, who first isolated elemental fluorine in 1886 through the electrolysis of hydrogen fluoride.[4][5] Early attempts to react this highly volatile and reactive element with organic compounds were often met with explosions and the formation of intractable tars.[4]

It was not until the development of more controlled fluorination methods that the field began to mature. Key milestones include:

-

The Swarts Reaction (1890s): Frédéric Swarts pioneered the use of antimony trifluoride (SbF3) for halogen exchange reactions, providing the first reliable method for creating carbon-fluorine bonds in aliphatic compounds and later, for converting aromatic benzotrichlorides into benzotrifluorides.[4] This laid the groundwork for the industrial production of trifluoromethyl-aromatic building blocks.

-

The Balz-Schiemann Reaction (1927): This reaction, involving the thermal decomposition of aromatic diazonium tetrafluoroborates, became a classical method for introducing a single fluorine atom onto an aromatic ring.[4]